4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole 4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16681023
InChI: InChI=1S/C18H19NO/c1-3-15-11-16-17(19-15)9-13(2)10-18(16)20-12-14-7-5-4-6-8-14/h4-11,19H,3,12H2,1-2H3
SMILES:
Molecular Formula: C18H19NO
Molecular Weight: 265.3 g/mol

4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole

CAS No.:

Cat. No.: VC16681023

Molecular Formula: C18H19NO

Molecular Weight: 265.3 g/mol

* For research use only. Not for human or veterinary use.

4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole -

Specification

Molecular Formula C18H19NO
Molecular Weight 265.3 g/mol
IUPAC Name 2-ethyl-6-methyl-4-phenylmethoxy-1H-indole
Standard InChI InChI=1S/C18H19NO/c1-3-15-11-16-17(19-15)9-13(2)10-18(16)20-12-14-7-5-4-6-8-14/h4-11,19H,3,12H2,1-2H3
Standard InChI Key VKRFGUWKDCHECY-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C

Introduction

Chemical Structure and Molecular Characteristics

Core Indole Scaffold

The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In 4-(benzyloxy)-2-ethyl-6-methyl-1H-indole, three substituents modify this core:

  • Position 4: A benzyloxy group (–OCH₂C₆H₅), providing steric bulk and potential for π-π interactions.

  • Position 2: An ethyl chain (–CH₂CH₃), influencing hydrophobicity and conformational flexibility.

  • Position 6: A methyl group (–CH₃), enhancing electron density at the aromatic system .

The molecular formula C₁₈H₁₉NO corresponds to a degree of unsaturation of 11, consistent with the indole’s aromatic rings and substituents.

Spectroscopic and Computational Data

Experimental spectral data for this specific compound are scarce, but analogous indoles exhibit characteristic signals in nuclear magnetic resonance (NMR) spectroscopy:

  • ¹H NMR: Aromatic protons in the 6.8–7.5 ppm range, methyl groups near 2.3–2.5 ppm, and ethyl groups as triplets between 1.2–1.4 ppm (CH₃) and quartets at 2.6–3.0 ppm (CH₂) .

  • ¹³C NMR: Indole carbons at 110–140 ppm, benzyloxy carbons at 70–75 ppm (OCH₂), and methyl/ethyl carbons below 25 ppm .

Density functional theory (DFT) calculations predict a planar indole core with substituents adopting equatorial orientations to minimize steric strain .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be dissected into three key building blocks:

  • Indole core: Synthesized via Fischer indole synthesis or transition-metal-catalyzed cyclization.

  • Benzyloxy group: Introduced through nucleophilic aromatic substitution or Mitsunobu reactions.

  • Ethyl and methyl groups: Added via alkylation or Friedel-Crafts reactions.

Copper-Catalyzed Domino Reactions

A scalable method for related dihydropyrano[2,3-b]indoles involves a domino cascade reaction using:

  • Reagents: 2-ethyl-1H-indole derivatives, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), and Cu(OTf)₂ .

  • Conditions: Methanol solvent, room temperature, 1-hour reaction time.

  • Mechanism: Oxidative dearomatization followed by cyclization, yielding 60% isolated product .

Table 1: Optimization of Reaction Conditions for Indole Derivatives

Variation from Standard ConditionsYield (%)
Cu(OTf)₂ (standard)60
CuI instead of Cu(OTf)₂Trace
AgOTf instead of Cu(OTf)₂0
Tetrachloroquinone instead of DDQTrace

This table underscores Cu(OTf)₂’s critical role in facilitating the transformation, likely through Lewis acid activation.

Physicochemical Properties

Predicted Properties

Computational models estimate:

  • Boiling point: 420.9±30.0°C (similar to 4-benzyloxy-6-methylindole) .

  • Density: 1.169±0.06 g/cm³ .

  • pKa: 17.53±0.30, indicating weak acidity at the indole NH .

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